molecular formula C8H9NOS B14932014 N-cyclopropylthiophene-2-carboxamide

N-cyclopropylthiophene-2-carboxamide

Cat. No.: B14932014
M. Wt: 167.23 g/mol
InChI Key: DREYJVRZLKQJDG-UHFFFAOYSA-N
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Description

N-cyclopropylthiophene-2-carboxamide: is a heterocyclic compound featuring a thiophene ring substituted with a cyclopropyl group and a carboxamide functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-cyclopropylthiophene-2-carboxamide typically involves large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), catalysts (palladium, platinum).

Major Products:

Mechanism of Action

The mechanism of action of N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s thiophene ring and carboxamide group play crucial roles in binding to these targets, influencing their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-cyclopropylthiophene-2-carboxamide is unique due to the presence of both the cyclopropyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

N-cyclopropylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8(9-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYJVRZLKQJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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